A Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 5-(Bromomethyl)-5-ethyl-2-methylheptane
A Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 5-(Bromomethyl)-5-ethyl-2-methylheptane
Abstract
This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-(Bromomethyl)-5-ethyl-2-methylheptane. As a highly branched alkyl halide featuring a quaternary carbon center, its mass spectrum is anticipated to be characterized by several distinct and predictable fragmentation pathways. This document elucidates these pathways, grounding the predictions in the fundamental principles of mass spectrometry, including inductive cleavage, alpha-cleavage at branching points, and carbocation stability. Key predicted fragments include a prominent ion at m/z 155 resulting from the loss of the bromine radical, and a series of ions generated by the facile cleavage around the C5 quaternary center, notably at m/z 205/207 (loss of an ethyl radical), m/z 163/165 (loss of a 2-methylbutyl radical), and m/z 141 (loss of a bromomethyl radical). Due to the molecule's branched nature, the molecular ion peak at m/z 234/236 is expected to be of very low abundance or absent entirely. This guide serves as a predictive framework for researchers in structural elucidation, synthetic chemistry, and drug development.
Introduction to the Analyte and Method
5-(Bromomethyl)-5-ethyl-2-methylheptane is a complex, functionalized alkane. Its structure, characterized by a quaternary carbon atom (C5) bonded to two different alkyl chains, an ethyl group, and a bromomethyl group, dictates a rich and informative fragmentation pattern under Electron Ionization Mass Spectrometry (EI-MS).
Structure of 5-(Bromomethyl)-5-ethyl-2-methylheptane:
CH3
|
CH3 - CH - CH2 - CH2 - C - CH2 - CH3
|
CH2CH3
|
CH2Br
EI-MS is a powerful analytical technique where a molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a positively charged radical cation known as the molecular ion (M⁺•)[1][2]. This molecular ion is often energetically unstable and undergoes a series of predictable bond cleavages to yield smaller, charged fragment ions. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation of branched alkanes and alkyl halides is governed by established principles, primarily the preferential cleavage at branching points to form the most stable carbocations[1][3][4].
The Molecular Ion (M⁺•): An Isotopic Signature
The first event in the mass spectrometer is the ionization of the parent molecule. The molecular weight of 5-(Bromomethyl)-5-ethyl-2-methylheptane (C₁₁H₂₃Br) is determined by its isotopic composition. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.5% and 49.5%, respectively)[5][6]. This results in a characteristic isotopic signature for any bromine-containing fragment.
-
M⁺• with ⁷⁹Br: m/z 234
-
M⁺• with ⁸¹Br: m/z 236
Therefore, the mass spectrum is expected to show a pair of peaks for the molecular ion, separated by 2 m/z units, with nearly identical intensities. However, a critical structural feature of this molecule is the highly substituted quaternary carbon at the C5 position. In highly branched alkanes, the molecular ion is inherently unstable and readily fragments[7][8]. Consequently, the molecular ion peaks at m/z 234 and 236 are predicted to be of very low intensity or entirely absent from the spectrum.
Dominant Fragmentation Pathways
The fragmentation of 5-(Bromomethyl)-5-ethyl-2-methylheptane is primarily dictated by two competing, high-probability mechanisms: inductive cleavage at the C-Br bond and alpha-cleavage at the quaternary C5 carbon.
Pathway A: Inductive Cleavage and Loss of Bromine
The bond between carbon and a halogen is a common site for initial fragmentation in alkyl halides. This process, known as inductive cleavage, is driven by the electronegativity of the bromine atom[9][10][11]. The C-Br bond undergoes heterolytic cleavage, resulting in the expulsion of a neutral bromine radical (•Br) and the formation of a carbocation.
[C₁₁H₂₃Br]⁺• → [C₁₁H₂₃]⁺ + •Br
This fragmentation pathway leads to the formation of a prominent ion at m/z 155 . This ion represents the entire carbon skeleton of the parent molecule and will subsequently undergo further fragmentation characteristic of a branched alkane. This is often one of the most significant peaks in the mass spectra of bromoalkanes[8][10].
Summary of Predicted Fragmentation Data
The primary ions expected in the mass spectrum of 5-(Bromomethyl)-5-ethyl-2-methylheptane are summarized below. The relative abundance of these ions will depend on the stability of the resulting carbocation and neutral radical.
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Neutral Loss | Fragmentation Pathway |
| 234 / 236 | [C₁₁H₂₃Br]⁺• | - | Molecular Ion (M⁺•) |
| 205 / 207 | [C₉H₁₈Br]⁺ | •C₂H₅ (Ethyl radical) | α-Cleavage at C5 |
| 163 / 165 | [C₆H₁₂Br]⁺ | •C₅H₁₁ (2-Methylbutyl radical) | α-Cleavage at C5 (loss of largest alkyl) |
| 155 | [C₁₁H₂₃]⁺ | •Br (Bromine radical) | Inductive Cleavage |
| 141 | [C₁₀H₂₁]⁺ | •CH₂Br (Bromomethyl radical) | α-Cleavage at C5 |
| 57 | [C₄H₉]⁺ | C₇H₁₄Br• (from M⁺•) or C₇H₁₄ (from m/z 155) | Secondary fragmentation (isobutyl cation) |
| 43 | [C₃H₇]⁺ | C₈H₁₆Br• (from M⁺•) or C₈H₁₆ (from m/z 155) | Secondary fragmentation (isopropyl cation) |
Proposed Experimental Protocol: GC-MS Analysis
To validate these predictions, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.
Methodology
-
Sample Preparation:
-
Prepare a 100 ppm stock solution of 5-(Bromomethyl)-5-ethyl-2-methylheptane in HPLC-grade dichloromethane.
-
Perform a serial dilution to a final concentration of 1-5 ppm for analysis.
-
-
Gas Chromatography (GC) Conditions:
-
Instrument: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Inlet: Split/Splitless injector at 250°C, operated in split mode (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Instrument: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 350.
-
Solvent Delay: 3 minutes.
-
Conclusion
The EI-MS fragmentation of 5-(Bromomethyl)-5-ethyl-2-methylheptane is predicted to be dominated by logical, structure-driven cleavage events. The absence of a significant molecular ion peak, coupled with the presence of a strong ion at m/z 155 ([M-Br]⁺), would provide initial evidence for a highly branched bromoalkane. The definitive structural confirmation would arise from the pattern of ions resulting from alpha-cleavage at the C5 quaternary center, specifically the doublets at m/z 205/207 and 163/165, and the singlet at m/z 141. This predictive guide provides a robust framework for interpreting the mass spectrum of this molecule and serves as a model for the structural elucidation of similarly complex halogenated alkanes.
References
-
Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. Retrieved from [Link]
-
Intro to Mass Spectrometry. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]
-
JoVE. (2024, December 5). Mass Spectrometry: Branched Alkane Fragmentation. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
Slideshare. (n.d.). Mass chart Fragmentation. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Inductive cleavage â Grokipedia [grokipedia.com]
- 11. ch.ic.ac.uk [ch.ic.ac.uk]
